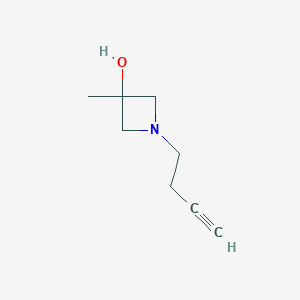

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol

Description

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol is a substituted azetidin-3-ol derivative characterized by a strained four-membered azetidine ring with a hydroxyl group at the 3-position and a methyl group at the same carbon. The alkyne group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), while the azetidine ring confers rigidity and metabolic stability .

Key structural features:

- Azetidine core: A saturated four-membered nitrogen-containing ring, enhancing conformational rigidity compared to larger heterocycles.

- 3-Methyl-3-hydroxyl substitution: Creates a sterically hindered alcohol, influencing solubility and hydrogen-bonding capacity.

- But-3-yn-1-yl substituent: A propargyl group providing reactive alkyne functionality for synthetic derivatization.

Properties

IUPAC Name |

1-but-3-ynyl-3-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-4-5-9-6-8(2,10)7-9/h1,10H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJVWAVDIWFONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493615-26-1 | |

| Record name | 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol typically involves the reaction of 3-methylazetidin-3-ol with a butynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: The butynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Addition: The triple bond in the butynyl group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol and its potential applications:

Basic Information

1-(but-3-yn-1-yl)-3-methylazetidin-3-ol is a chemical compound with the molecular formula . Key identifiers include its SMILES notation, CC1(CN(C1)CCC#C)O, and InChI key, ACJVWAVDIWFONE-UHFFFAOYSA-N .

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol are available :

Potential Applications

While the provided search results do not offer specific applications for 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol, they do highlight contexts in which similar compounds are used, suggesting potential research avenues:

- Pharmaceutical Research: Azetidinones, also known as β-lactams, are core structures in β-lactam antibiotics . Modified β-lactams have been investigated for their potential to inhibit β-lactamase, an enzyme that confers antibiotic resistance .

- Development of Bispecific Ligands: Research into bispecific ligands, which bind to multiple targets, indicates the importance of certain structural motifs (like aromatic carboxylic acids) for salt-bridge interactions with amino acid residues in target proteins . The compound could be a building block for creating more complex ligands .

- Synthesis of Chiral Tertiary Alcohols: The presence of a tertiary alcohol group is significant in synthesizing enantiomerically pure compounds with biological activity, such as antitumor agents .

- Material Science: Pyridinium salts, which may be synthesized using building blocks similar to 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol, have applications in various fields, including acting as anti-microbial, anti-cancer, and anti-malarial agents, and in gene delivery .

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the butynyl group can participate in hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway in which the enzyme is involved .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

- Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position instead of but-3-yn-1-yl.

- Properties :

- Higher molecular weight (239.31 g/mol vs. ~169.24 g/mol for the target compound) due to aromatic substituents.

- Reduced solubility in polar solvents compared to the alkyne-containing target compound.

- Demonstrated use as a building block in kinase inhibitor synthesis (e.g., baricitinib intermediates) .

- Key Difference : The benzhydryl group enhances lipophilicity but eliminates alkyne reactivity, limiting click chemistry applications.

3-Methylazetidin-3-ol Hydrochloride

- Structure : Lacks the but-3-yn-1-yl group; contains a methyl group and hydroxyl group at the 3-position.

- Properties :

- Key Difference : Absence of alkyne functionality limits its utility in conjugation reactions.

Propargyl Alcohol Derivatives

1-Phenylbut-3-yn-1-ol Derivatives (e.g., Entry 1a–1u in )

- Structure : Aryl-substituted propargyl alcohols lacking the azetidine ring.

- Properties :

- Key Difference : The azetidine ring in the target compound improves metabolic stability and conformational control.

3-Methyl-1-penten-4-yn-3-ol

- Structure : Branched propargyl alcohol with a methyl group at the 3-position.

- Properties :

Functionalized Azetidin-3-ol Derivatives

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol (CAS 920282-87-7)

- Structure : Combines a triazole ring (from click chemistry) with a propargyl alcohol moiety.

- Properties :

- Key Difference : The triazole ring introduces additional hydrogen-bonding sites, enhancing target binding in biological systems.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol | C₈H₁₃NO | 169.24 | But-3-yn-1-yl, 3-methyl | Click chemistry, alkyne coupling | Drug discovery, polymer chemistry |

| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₇NO | 239.31 | Benzhydryl | Kinase inhibitor intermediates | Baricitinib synthesis |

| 3-Methylazetidin-3-ol hydrochloride | C₄H₁₀NOCl | 123.59 | Methyl, hydroxyl | Ionic solubility | β-Lactam intermediates |

| 1-Phenylbut-3-yn-1-ol | C₁₀H₁₀O | 146.19 | Phenyl, propargyl | Zn-mediated synthesis | Antitubercular agents |

| 1-(1-Benzyltriazol-4-yl)pent-1-yn-3-ol | C₁₄H₁₅N₃O | 257.31 | Benzyltriazole, propargyl | Antimicrobial activity | Medicinal chemistry |

Research Findings and Implications

- Reactivity : The but-3-yn-1-yl group in the target compound enables efficient participation in Cu(I)-catalyzed click reactions, as demonstrated in the synthesis of triazole derivatives (e.g., ). This contrasts with benzhydryl or phenyl substituents, which lack such reactivity .

- Biological Activity : Azetidin-3-ol derivatives with propargyl groups show enhanced membrane permeability compared to purely aromatic analogues (e.g., 1-benzhydrylazetidin-3-ol), making them promising candidates for CNS-targeting drugs .

- Thermal Stability : The azetidine ring improves thermal stability over linear propargyl alcohols (e.g., 3-Methyl-1-penten-4-yn-3-ol), as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) .

Biological Activity

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol is a compound of interest due to its potential biological activity and applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has a unique structure that allows it to interact with various biological targets. Its key features include:

- Hydroxyl Group : Capable of forming hydrogen bonds, influencing enzyme activity.

- Butynyl Group : Facilitates hydrophobic interactions, enhancing binding affinity to molecular targets.

The biological activity of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, potentially affecting various biological pathways. For instance, the hydroxyl group can engage in hydrogen bonding with amino acid residues in enzyme active sites, while the butynyl group can enhance hydrophobic interactions, leading to conformational changes in the enzymes involved.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Enzyme Inhibition : Research indicates that 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol may inhibit certain enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic diseases.

- Insecticidal Activity : The compound has been explored for its larvicidal properties against Aedes aegypti, a vector for several viral diseases. While specific data on this compound's efficacy is limited, related compounds have shown promising results .

- Toxicity Studies : Toxicity assessments have indicated that certain derivatives exhibit low cytotoxicity towards human cells, suggesting a favorable safety profile for potential therapeutic applications .

Data Table of Biological Activities

Case Studies

While specific case studies focusing solely on 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol are scarce, related research provides insights into its potential applications:

- Insect Control : A study investigated the larvicidal effects of structurally similar compounds against Aedes aegypti larvae. The findings emphasized the importance of structural features in determining biological activity, which can be extrapolated to understand the potential effects of 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol .

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar azetidine derivatives have provided foundational knowledge that could inform future studies on 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol .

Q & A

Q. What are the key synthetic routes for 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol, and what methodological considerations are crucial for optimizing yield and purity?

The synthesis typically involves alkylation of 3-methylazetidin-3-ol derivatives with propargyl halides (e.g., propargyl bromide) under basic conditions. Key steps include:

- Nucleophilic substitution : The azetidine nitrogen attacks the propargyl halide, forming the but-3-yn-1-yl substituent.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the product from byproducts like unreacted starting materials or diastereomers.

- Yield optimization : Temperature control (0–25°C) and anhydrous conditions minimize side reactions. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. How do the dual functional groups (alkyne and hydroxyl) influence the compound's reactivity in hydrogenation and rearrangement reactions?

- Alkyne reactivity : The terminal alkyne undergoes selective hydrogenation using Lindlar catalyst (palladium-based) to yield cis-alkenes, crucial for stereocontrolled synthesis. Over-hydrogenation to alkanes is avoided by limiting H₂ exposure .

- Hydroxyl group participation : The tertiary alcohol facilitates allylic rearrangements (e.g., acid-catalyzed 1,2-shifts) or serves as a hydrogen-bond donor in supramolecular assemblies. Steric hindrance from the methyl group on the azetidine ring moderates reactivity .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- NMR spectroscopy : - and -NMR confirm the alkyne proton (δ ~2.5 ppm) and quaternary carbon (δ ~80 ppm). NOESY experiments resolve stereochemistry around the azetidine ring.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₃NO), while IR spectroscopy identifies O-H (~3200 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between 1-(But-3-yn-1-yl)-3-methylazetidin-3-ol and its structural analogs?

- Comparative assays : Use standardized enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) to evaluate analogs under identical conditions. For example, replacing the methyl group with bulkier substituents (e.g., isopropyl) may alter binding kinetics .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict interactions with target proteins, identifying steric or electronic mismatches. Validate with site-directed mutagenesis .

Q. What strategies are effective for studying the compound's interaction with biological targets, and what analytical techniques validate these interactions?

- Biophysical methods : Surface plasmon resonance (SPR) quantifies binding affinity (), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).

- Structural biology : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) reveals binding modes. Synchrotron X-ray diffraction resolves atomic-level details .

Q. How does the compound’s stereoelectronic profile influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Alkyne as a directing group : The terminal alkyne coordinates to palladium in Sonogashira couplings, enabling C-C bond formation. However, steric hindrance from the azetidine ring may slow oxidative addition.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability, while additives like CuI accelerate alkyne activation. Monitor reaction progress via GC-MS to optimize conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.